molecular formula C22H23FN4O2 B5427609 3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one

3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B5427609
M. Wt: 394.4 g/mol
InChI Key: FPDMMWRWWMQHQU-UHFFFAOYSA-N
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Description

The compound “3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1,6-dimethylpyridin-2(1H)-one” is a complex organic molecule that contains several functional groups and structural features, including a fluorophenyl group, a pyrazole ring, a piperidine ring, and a pyridinone ring. These structural features suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrazole, piperidine, and pyridinone) suggests a rigid and possibly planar structure. The fluorophenyl group could introduce some electronic and steric effects that may influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the carbonyl group, and the nitrogen atoms in the pyrazole, piperidine, and pyridinone rings. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to study the influence of the fluorophenyl group on the compound’s properties and activities .

Properties

IUPAC Name

3-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-5-10-18(21(28)26(14)2)22(29)27-11-3-4-16(13-27)20-19(12-24-25-20)15-6-8-17(23)9-7-15/h5-10,12,16H,3-4,11,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMMWRWWMQHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)N2CCCC(C2)C3=C(C=NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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